molecular formula C17H20FN5O B2629034 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797222-78-6

1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No. B2629034
CAS RN: 1797222-78-6
M. Wt: 329.379
InChI Key: LEGXZRHPTLZFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as PF-04937319, is a small molecule inhibitor of the receptor tyrosine kinase c-Met. It has shown promising results in preclinical studies for the treatment of various types of cancer, including lung cancer, breast cancer, and gastric cancer.

Scientific Research Applications

Urea Derivatives in Drug Design

Urea derivatives play a crucial role in drug design due to their unique hydrogen bonding capabilities, making them valuable for interactions with biological targets. These compounds have been incorporated into small molecules displaying a wide range of bioactivities. Research has focused on various urea derivatives as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes (HDAC, PRMT, or DOT1L, etc.). The significance of urea in medicinal chemistry is highlighted by its ability to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap, Kondekar, Sadani, & Chern, 2017).

Pyrimidine Derivatives in Therapeutics and Agriculture

Pyrimidine derivatives have been noted for their broad range of biological activities, including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic properties. Research into substituted tetrahydropyrimidine derivatives has shown promising in vitro anti-inflammatory activity, highlighting the potential for designing lead compounds for anti-inflammatory applications (Gondkar, Deshmukh, & Chaudhari, 2013).

Enzyme Inhibition for Therapeutic Applications

Studies on urease inhibitors have shed light on their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus species. The review of patent literature on urease inhibitors reveals the exploration of various compounds, including hydroxamic acids, phosphoramidates, and quinones, for medical applications (Kosikowska & Berlicki, 2011).

Synthesis and Characterization of Complex Molecules

Research into the synthesis and characterization of complex molecules, such as those containing the pyranopyrimidine core, demonstrates the importance of hybrid catalysts in developing medicinally relevant scaffolds. These studies have focused on developing substituted pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions, highlighting the role of organocatalysts, metal catalysts, and green solvents in synthesizing bioactive compounds (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-12-4-5-13(10-14(12)18)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGXZRHPTLZFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.